molecular formula C9H8N2O3 B221003 N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No. B221003
M. Wt: 192.17 g/mol
InChI Key: BUOLEFVVHBHFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a pharmaceutical intermediate and as a building block for the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is not fully understood. However, studies have shown that it may act through various pathways such as the inhibition of reactive oxygen species (ROS), the modulation of inflammatory cytokines, and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. It has also been shown to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer and inflammatory disorders. Another area of interest is the synthesis of novel derivatives of this compound for the development of new pharmaceuticals. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of this compound.

Synthesis Methods

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide involves the reaction of 5-methyl-3-amino-1,2-oxazole with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline solid that can be purified through recrystallization.

properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C9H8N2O3/c1-6-5-8(11-14-6)10-9(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12)

InChI Key

BUOLEFVVHBHFOE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CO2

Origin of Product

United States

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